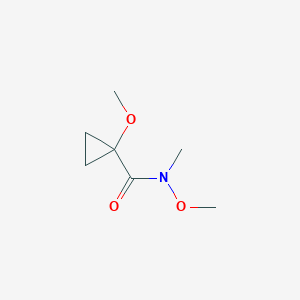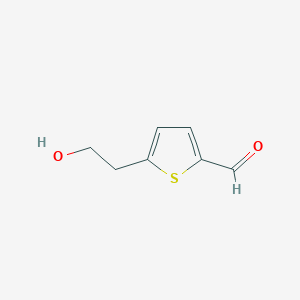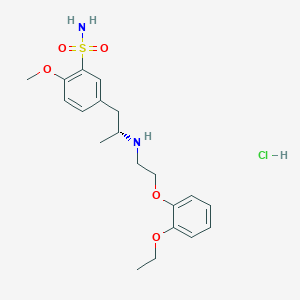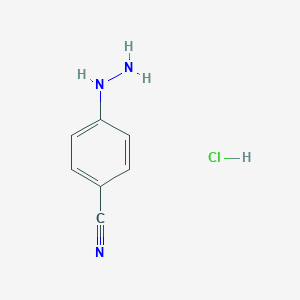
5-Chloro-2,3-difluoropyridine
Descripción general
Descripción
5-Chloro-2,3-difluoropyridine is a halogenated pyridine derivative characterized by the presence of chlorine and fluorine atoms on the pyridine ring. This compound is of significant interest due to its applications in the synthesis of various agrochemicals, pharmaceuticals, and other industrial chemicals .
Mecanismo De Acción
Target of Action
5-Chloro-2,3-difluoropyridine is a chemical compound used as an important intermediate in the synthesis of high-efficiency pesticides . .
Mode of Action
It’s known that fluorinated compounds often exhibit unique reactivity and binding characteristics, which can influence their interactions with biological targets .
Biochemical Pathways
As an intermediate in pesticide synthesis, it may indirectly affect pathways targeted by the final pesticide product .
Pharmacokinetics
Safety data sheets indicate that it is harmful if swallowed , suggesting that it can be absorbed through the gastrointestinal tract.
Result of Action
As an intermediate in pesticide synthesis, its primary role is likely in the formation of active pesticide compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is classified as harmful to aquatic life with long-lasting effects , indicating that it can have significant environmental impact. Its volatility suggests it could be mobile in the environment .
Análisis Bioquímico
Biochemical Properties
It is known that this compound is a 2,3,5-trihalopyridine , which suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that the compound is harmful if swallowed , suggesting that it may have negative effects on cell function
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-Chloro-2,3-difluoropyridine typically involves the following steps :
Starting Material: 2-Aminopyridine is used as the starting material.
Chlorination: 2-Aminopyridine is chlorinated to produce 2-amino-3,5-dichloropyridine.
Diazotization and Sandmeyer Reaction: The chlorinated product undergoes diazotization followed by a Sandmeyer reaction to generate a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one.
Further Chlorination: The mixture is further chlorinated to obtain 2,3,5-trichloropyridine.
Fluorination: The final step involves fluorination using a mixture of cesium fluoride and potassium fluoride in solvents such as sulfolane and dimethyl sulfoxide. The reaction is carried out at 145°C for 17 hours, followed by heating to 190°C for 19 hours.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions and the use of efficient catalysts to achieve a product yield of up to 90% with a purity of 99.8% .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2,3-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride and cesium fluoride are commonly used for fluorination reactions.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
5-Chloro-2,3-difluoropyridine has a wide range of applications in scientific research, including:
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5-Trichloropyridine
- 2,3-Difluoropyridine
- 2,5-Dichloropyridine
Uniqueness
5-Chloro-2,3-difluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This combination of halogens enhances its reactivity and makes it a valuable intermediate in the synthesis of various complex molecules .
Propiedades
IUPAC Name |
5-chloro-2,3-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERMDYZFNQIKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001008801 | |
| Record name | 5-Chloro-2,3-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001008801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89402-43-7 | |
| Record name | 5-Chloro-2,3-difluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89402-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2,3-difluoropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089402437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2,3-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001008801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2,3-difluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyridine, 5-chloro-2,3-difluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2,3-DIFLUOROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTR2GM7GHF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 5-Chloro-2,3-difluoropyridine?
A1: this compound serves as a crucial building block in synthesizing various organic compounds, particularly those with biological activity. For example, it is a key intermediate in producing chodinafop-propargyl, a widely used herbicide []. Additionally, it acts as a starting material for synthesizing substituted 1,2,3-triazoles, a class of compounds with diverse biological activities [, ].
Q2: How is this compound synthesized?
A2: this compound can be synthesized from 2,3,5-trichloropyridine through a halogen exchange reaction. This process involves reacting 2,3,5-trichloropyridine with either potassium fluoride or cesium fluoride in an ionic liquid []. Research has explored the influence of different ionic liquids and reaction parameters like temperature and time on the reaction yield [].
Q3: Can the reactivity of this compound be directed to different positions on the pyridine ring?
A3: Yes, the regioselectivity of reactions involving this compound can be controlled. For example, deprotonation with lithium diisopropylamide (LDA) preferentially occurs at the 4-position, allowing for the introduction of various functional groups at this position [, ]. Interestingly, using lithium 2,2,6,6-tetramethylpiperidide (LITMP) as a base leads to deprotonation and subsequent iodine migration, enabling functionalization at the 6-position [].
Q4: What makes this compound a valuable precursor in organic synthesis?
A4: The presence of multiple halogen atoms in this compound offers diverse synthetic possibilities. These halogen atoms can be selectively replaced with other functional groups, allowing for the creation of a vast array of structural analogs [, ]. This versatility makes it a valuable precursor for medicinal chemistry and materials science applications.
Q5: Are there any established methods to analyze and quantify this compound?
A5: Yes, various analytical techniques can be employed for characterizing and quantifying this compound. These methods include nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and elemental analysis []. These methods can confirm the structure and purity of the synthesized compound.
Q6: What are the environmental considerations associated with this compound and its derivatives?
A6: While this compound is a valuable intermediate for pesticide synthesis, it is essential to consider the potential environmental impact of its use. Research into alternative synthetic routes, biodegradable analogs, and responsible waste management practices is crucial to mitigate any negative environmental consequences [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)







